

Unraveling the Molecular Architecture of 2-Deacetoxytaxinine B: A Technical Guide

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Compound of Interest

Compound Name: 2-Deacetoxytaxinine B

Cat. No.: B12392748

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of **2-deacetoxytaxinine B**, a taxane diterpenoid isolated from *Taxus wallichiana*. The determination of its complex molecular architecture was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental methodologies and the interpretation of the resulting data that led to the definitive structural assignment of this natural product.

Spectroscopic Data Analysis

The structural elucidation of **2-deacetoxytaxinine B** relied on the careful analysis of data obtained from one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as high-resolution mass spectrometry. These techniques provided crucial information regarding the compound's molecular formula, carbon skeleton, and the connectivity and stereochemistry of its functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in establishing the molecular formula of **2-deacetoxytaxinine B** as $C_{35}H_{42}O_9$. Tandem mass spectrometry (MS/MS) experiments provided valuable insights into the fragmentation pattern of the molecule, helping to identify key structural motifs and confirm the presence of specific substituent groups.

Table 1: Mass Spectrometry Data for **2-Deacetoxytaxinine B**

Parameter	Value
Molecular Formula	C ₃₅ H ₄₂ O ₉
Molecular Weight	606.7 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Precursor Ion [M+H] ⁺	m/z 607
Major Fragment Ions (m/z)	459, 399, 357, 297, 105

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to piece together the intricate structure of **2-deacetoxytaxinine B**. The chemical shifts (δ) and coupling constants (J) from these spectra allowed for the complete assignment of all proton and carbon signals.

Table 2: ¹H NMR Spectroscopic Data for **2-Deacetoxytaxinine B** (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	2.38	m	
2	5.62	d	7.2
3	4.98	d	2.5
5	5.95	dd	10.5, 6.5
6 α	2.05	m	
6 β	2.55	m	
7	5.45	t	2.5
9	5.98	d	10.8
10	6.40	d	10.8
13	4.95	q	8.5, 2.5
14 α	2.25	m	
14 β	2.15	m	
16	1.10	s	
17	1.85	s	
18	1.25	s	
19	1.70	s	
20a	5.35	s	
20b	4.90	s	
2'	6.45	d	16.0
3'	7.70	d	16.0
Cinnamate-Ar	7.35-7.55	m	
7-OAc	2.18	s	
9-OAc	2.08	s	

10-OAc	2.22	s
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Table 3: ^{13}C NMR Spectroscopic Data for **2-Deacetoxytaxinine B** (125 MHz, CDCl_3)

Position	δ (ppm)	Position	δ (ppm)
1	45.8	15	40.1
2	75.1	16	28.5
3	84.2	17	21.8
4	138.5	18	26.4
5	76.5	19	15.2
6	35.7	20	115.6
7	70.8	1'	166.2
8	42.3	2'	121.5
9	75.9	3'	145.1
10	76.1	Cinnamate-C1	134.3
11	142.3	Cinnamate-C2,6	128.9
12	134.8	Cinnamate-C3,5	128.3
13	201.5	Cinnamate-C4	130.4
14	38.2	7-OAc (C=O)	170.5
7-OAc (CH ₃)	21.2		
9-OAc (C=O)	170.1		
9-OAc (CH ₃)	21.0		
10-OAc (C=O)	169.8		
10-OAc (CH ₃)	20.8		

Experimental Protocols

Isolation of 2-Deacetoxytaxinine B

The dried and powdered needles of *Taxus wallichiana* were extracted with methanol. The concentrated methanol extract was then partitioned between chloroform and water. The chloroform-soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **2-deacetoxytaxinine B**.

Mass Spectrometry

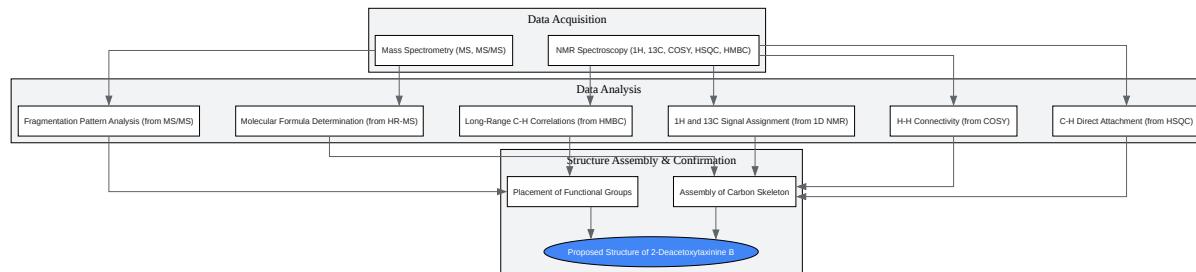
Mass spectral data were acquired on a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. For MS/MS analysis, the precursor ion at m/z 607 was isolated and subjected to collision-induced dissociation (CID) with argon as the collision gas.

NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Standard pulse programs were used for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments.

Structure Elucidation Workflow

The elucidation of the structure of **2-deacetoxytaxinine B** followed a logical progression, integrating data from various spectroscopic techniques. The following diagram illustrates the workflow of this process.

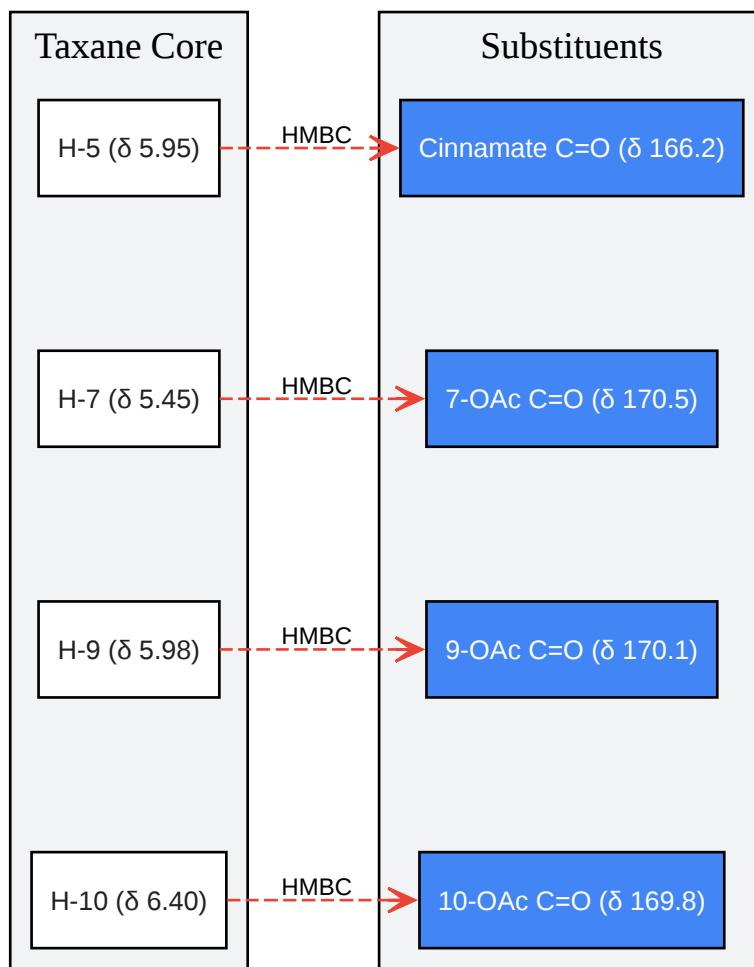


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Caption: Workflow for the structure elucidation of **2-deacetoxytaxinine B**.

Key Structural Features and Connectivity

The COSY spectrum was essential in establishing the proton-proton coupling networks within the molecule, allowing for the tracing of the spin systems of the taxane core. The HSQC spectrum correlated each proton signal to its directly attached carbon, facilitating the assignment of the carbon skeleton. Finally, the HMBC spectrum revealed long-range correlations between protons and carbons (2-3 bonds), which was critical for connecting the different spin systems and for placing the ester (acetate and cinnamate) and ketone functionalities at their correct positions on the taxane ring. The following diagram illustrates the key HMBC correlations that were pivotal in confirming the placement of the substituent groups.



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Caption: Key HMBC correlations confirming substituent placement.

By meticulously analyzing the collective spectroscopic data, the complete chemical structure of **2-deacetoxytaxinine B** was unequivocally established. This technical guide provides a foundational understanding of the methodologies and logical processes involved in the structural elucidation of complex natural products, which is a critical aspect of drug discovery and development.

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